2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid

Description

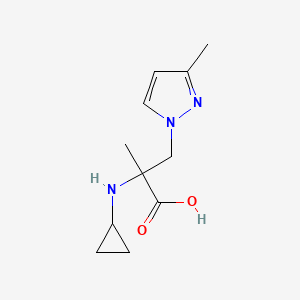

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound with the molecular formula C11H17N3O2 It is characterized by the presence of a cyclopropylamino group, a methyl group, and a pyrazolyl group attached to a propanoic acid backbone

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |

InChI Key |

WCYGPUSNVGAYHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1)CC(C)(C(=O)O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole moiety is typically synthesized by condensation of hydrazine with a 1,3-diketone under acidic conditions. This classical method leads to the formation of the 3-methyl-1H-pyrazole ring, which serves as a key intermediate for subsequent coupling.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyrazole ring formation | Condensation | Hydrazine + 1,3-diketone, acidic medium | 3-methyl-1H-pyrazole intermediate |

Introduction of the Cyclopropylamino Group

The cyclopropylamino group is introduced via nucleophilic substitution, often by reacting cyclopropylamine with an activated intermediate such as an α,β-unsaturated ester or halogenated precursor. This step can be optimized by controlling temperature and solvent polarity to favor substitution over side reactions.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Amino-alkylation | Nucleophilic substitution | Cyclopropylamine, α,β-unsaturated ester, polar aprotic solvent (e.g., DMF), room temperature | Cyclopropylamino-substituted intermediate |

Assembly of the Propanoic Acid Backbone

The propanoic acid moiety is constructed by hydrolysis of ester intermediates or by direct carboxylation reactions. Hydrolysis is typically performed under acidic or basic aqueous conditions to convert esters to the corresponding carboxylic acids.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | Ester hydrolysis | Acidic or basic aqueous solution, reflux | 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid |

Reaction Condition Optimization and Regioselectivity

Regioselectivity in pyrazole coupling and amino-alkylation can be optimized through:

- Use of Lewis acid catalysts such as ZnCl₂ to direct substitution on the pyrazole ring

- Selection of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reaction rates

- Temperature control (0–25°C) to minimize side reactions, especially cyclopropane ring-opening

| Substituent (R) | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 3-Methylpyrazolyl | ZnCl₂ | DMF | 0–25°C | 70–75 |

| 4-Nitrophenyl (comparison) | None | DMF | Room temp | 80–88 |

Chemical Reaction Analysis

Functional Group Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Typical Products |

|---|---|---|---|

| Carboxylic acid (–COOH) | Esterification | Methanol/H₂SO₄ | Methyl ester derivatives |

| Cyclopropylamino (–NH–C₃H₅) | Ring-opening | HCl (aqueous) | Linear amine hydrochloride |

| Pyrazole ring | Electrophilic aromatic substitution (EAS) | HNO₃/H₂SO₄ (nitration) | 4-Nitro-pyrazole derivatives |

Condensation and Coupling Reactions

- Amino-alkylation between cyclopropylamine and α,β-unsaturated esters forms key intermediates.

- Pyrazole coupling via nucleophilic substitution introduces the pyrazolyl group.

- Hydrolysis converts ester intermediates to the free acid.

Derivatization for Biological Studies

- Amide formation via reaction with acyl chlorides (e.g., acetyl chloride) can create prodrug candidates.

- Salt formation by neutralization with bases like NaOH improves aqueous solubility.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine, 1,3-diketone | Acidic medium, reflux | 3-methyl-1H-pyrazole |

| 2 | Amino-alkylation | Cyclopropylamine, α,β-unsaturated ester | DMF, 0–25°C | Cyclopropylamino intermediate |

| 3 | Hydrolysis | Acid or base, aqueous | Reflux | Target propanoic acid compound |

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is governed by three primary functional groups:

-

Carboxylic Acid (–COOH) : Participates in acid-base reactions, esterification, and amidation.

-

Cyclopropylamino Group (–NH–C3H5) : Undergoes nucleophilic substitution or cyclopropane ring-opening under acidic/basic conditions.

-

Pyrazole Ring : Engages in electrophilic aromatic substitution (EAS) at the 4-position due to electron-rich nitrogen atoms.

| Functional Group | Reaction Type | Example Reagents/Conditions | Products |

|---|---|---|---|

| Carboxylic acid | Esterification | Methanol/H2SO4 | Methyl ester derivative |

| Cyclopropylamino | Ring-opening | HCl (aq.) | Linear amine hydrochloride |

| Pyrazole | EAS (Nitration) | HNO3/H2SO4 | 4-Nitro-pyrazole derivative |

Data adapted from synthetic protocols and reactivity studies .

2.1. Condensation Reactions

The compound is synthesized via a multi-step condensation process:

-

Amino-Alkylation : Reaction between cyclopropylamine and α,β-unsaturated esters.

-

Pyrazole Coupling : Introduction of 3-methylpyrazole via nucleophilic substitution.

-

Hydrolysis : Conversion of ester intermediates to the carboxylic acid.

2.2. Derivatization for Biological Studies

Modifications to enhance pharmacokinetic properties include:

-

Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) to produce prodrugs.

-

Salt Formation : Neutralization with NaOH to improve aqueous solubility .

3.1. Electrophilic Substitution on Pyrazole

The pyrazole ring undergoes nitration or halogenation preferentially at the 4-position due to resonance stabilization:

This regioselectivity is confirmed by computational studies comparing charge distribution .

3.2. Cyclopropane Ring-Opening

Under acidic conditions, the cyclopropylamino group undergoes ring-opening to form a linear amine:

This reaction is critical for generating intermediates with altered steric profiles .

4.1. Enzyme Inhibition

The compound acts as a CK2 kinase inhibitor by binding to the ATP pocket. Key interactions include:

-

Hydrogen bonding between the carboxylic acid and Lys68.

| Modification | Enzymatic IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|

| Base compound | 0.026 | 3.7 |

| Pyrazole → Triazole | <0.003 | 3.0 |

| Methyl substitution | 0.079 | >30 |

Data from kinase inhibition assays .

Stability and Degradation

The compound degrades under UV light via:

-

Decarboxylation : Loss of CO2 under thermal stress (>150°C).

-

Oxidation : Pyrazole ring oxidation to pyrazine-N-oxide in the presence of H2O2 .

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH 2) | Cyclopropane ring-opening | 12 h |

| Basic (pH 10) | Ester hydrolysis | 8 h |

| UV light | Decarboxylation | 48 h |

Stability data from accelerated testing .

Future Research Directions

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling for aryl functionalization.

-

Bioconjugation : Click chemistry with azide-bearing biomolecules via pyrazole modification.

Scientific Research Applications

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme interactions and protein binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazolyl group can also play a role in binding to proteins or other macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the cyclopropylamino group.

Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of a carboxyl group.

Uniqueness

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both the cyclopropylamino and pyrazolyl groups, which can confer distinct chemical and biological properties

Q & A

Basic Research Question

- LogP prediction : Use ChemAxon or MarvinSuite to estimate lipophilicity.

- pKa calculation : SPARC or ACD/Labs for ionization states .

- Docking studies : AutoDock Vina to model pyrazole interactions with target proteins .

How can stability studies be designed for this compound under physiological conditions?

Advanced Research Question

- Buffer stability : Incubate in PBS (pH 7.4) at 37°C, sampling at 0, 24, 48 hr for HPLC analysis.

- Light sensitivity : Conduct under UV/vis light (λ = 365 nm) with dark controls .

- Degradation products : Characterize via LC-MS/MS, focusing on cyclopropane ring opening or pyrazole oxidation .

What are the best practices for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.